Cas no 1351581-47-9 (methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride)

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride 化学的及び物理的性質
名前と識別子
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- Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride
- methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
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- MDL: MFCD16661104
- インチ: 1S/C10H12BrNO3.ClH/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H
- InChIKey: QFDZORURSQYRPB-UHFFFAOYSA-N
- SMILES: C1(=CC(Br)=CC=C1OC)C(N)C(OC)=O.Cl
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-0611-10g |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 10g |
$3475.0 | 2023-09-06 | |
Enamine | EN300-237455-0.05g |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
A2B Chem LLC | AV80781-1mg |
Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 1mg |
$245.00 | 2024-04-20 | |
A2B Chem LLC | AV80781-5mg |
Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 5mg |
$272.00 | 2024-04-20 | |
A2B Chem LLC | AV80781-10mg |
Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 10mg |
$291.00 | 2024-04-20 | |
Enamine | EN300-237455-5.0g |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
Enamine | EN300-237455-0.1g |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
Enamine | EN300-237455-10.0g |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
Life Chemicals | F2147-0611-5g |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 5g |
$2433.0 | 2023-09-06 | |
Life Chemicals | F2147-0611-0.5g |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride |
1351581-47-9 | 95% | 0.5g |
$590.0 | 2023-09-06 |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochlorideに関する追加情報
Introduction to Methyl 2-Amino-2-(5-Bromo-2-Methoxyphenyl)Acetate Hydrochloride (CAS No. 1351581-47-9)
Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride, with the CAS number 1351581-47-9, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and medicinal research. This compound is characterized by its unique structure, which combines an amino group, a methoxyphenyl moiety, and a hydrochloride salt. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications in drug discovery and development.
The structural elucidation of methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride reveals a complex yet well-defined architecture. The molecule consists of a central acetate group, which is substituted at the second carbon with an amino group and a brominated methoxyphenyl ring. This arrangement not only enhances the compound's stability but also contributes to its potential bioactivity. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug candidates.
One of the most intriguing aspects of this compound is its potential as a lead molecule in therapeutic development. Researchers have been exploring its role in targeting specific biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, the bromine substituent in the phenyl ring has been shown to enhance the molecule's ability to interact with certain receptor sites, potentially leading to improved efficacy in treating these conditions. Furthermore, the methoxy group attached to the phenyl ring contributes to increased lipophilicity, which can improve the compound's bioavailability when administered orally.
Recent advancements in synthetic chemistry have also made it possible to produce methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride with greater precision and efficiency. Novel synthetic routes have been developed that minimize the use of hazardous reagents and reduce production costs. These methods often involve multi-step reactions that leverage catalytic processes or microwave-assisted synthesis to achieve high yields and purity levels. Such innovations are crucial for scaling up production to meet the demands of preclinical and clinical trials.
In terms of biological activity, this compound has demonstrated promising results in vitro and in vivo models. Studies conducted on cell lines have shown that methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as an anticancer agent. Additionally, preclinical data suggest that the compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
The pharmacokinetic profile of this compound has also been extensively studied. Research indicates that it has moderate solubility in aqueous solutions and good permeability across biological membranes, which are essential traits for effective drug delivery. Moreover, preliminary metabolism studies reveal that the compound undergoes minimal first-pass hepatic metabolism, suggesting that it may retain its bioactivity upon oral administration.
Another area of interest lies in the potential for modifying this compound to enhance its therapeutic index further. Scientists are exploring strategies such as site-specific modifications or prodrug designs that could improve its safety profile or extend its duration of action. These efforts are supported by computational modeling techniques that allow researchers to predict how structural changes will affect the compound's behavior in vivo.
In conclusion, methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride (CAS No. 1351581-47-9) represents a compelling candidate for advancing therapeutic interventions across multiple disease areas. Its unique chemical structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in contemporary drug discovery pipelines.
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